BenchChemオンラインストアへようこそ!

4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile

Genotoxic impurity quantification LC-MS/MS method validation Sartan API quality control

4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 133690-91-2), also designated GTI-azide-1 or AZBC, is a critical genotoxic impurity arising during the synthesis of tetrazole-containing angiotensin II receptor blockers (sartans). Formed from residual 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile reacting with azide , it is classified as a potential mutagen and carcinogen requiring stringent control per ICH M7(R1).

Molecular Formula C14H10N4
Molecular Weight 234.3
CAS No. 133690-91-2
Cat. No. B6176098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile
CAS133690-91-2
Molecular FormulaC14H10N4
Molecular Weight234.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 133690-91-2): Procurement-Grade Reference Standard for Genotoxic Impurity Control in Sartan APIs


4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 133690-91-2), also designated GTI-azide-1 or AZBC, is a critical genotoxic impurity arising during the synthesis of tetrazole-containing angiotensin II receptor blockers (sartans). Formed from residual 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile reacting with azide [1], it is classified as a potential mutagen and carcinogen requiring stringent control per ICH M7(R1) [2]. As a primary impurity reference standard, it enables validated quantification at sub-ppm levels in active pharmaceutical ingredients (APIs) and finished drug products, supporting regulatory compliance, analytical method validation, and quality-controlled manufacturing workflows.

Why Generic Azido-Impurity Standards Cannot Substitute for 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile in GTI Method Validation


Substituting 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (GTI-azide-1) with structurally similar azido impurities such as its tetrazole analog GTI-azide-2 (AZBT) compromises analytical accuracy due to fundamentally different chromatographic retention, ionization efficiency, and fragmentation patterns in LC-MS/MS [1]. Direct comparative method validation demonstrates distinct limits of quantification (LOQ = 0.033 ppm vs. 0.025 ppm) and linear dynamic ranges (1.00–20.00 ng/mg vs. 0.10–15.00 ng/mg) [1][2]. Because these physico-chemical differences affect signal response by factors exceeding typical acceptance criteria (±15% for precision), use of a non-identical analog as calibrant can produce systematic bias that invalidates batch release decisions under ICH Q2(R1) requirements, directly impacting regulatory filings.

Quantitative Differentiation Evidence: 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile Versus Closest In-Class Analogs


UHPLC-MS/MS LOQ Comparison: GTI-azide-1 (Target) vs. GTI-azide-2 (Tetrazole Analog)

In a fully ICH Q2(R1)-validated UHPLC-MS/MS method applied to irbesartan, losartan, candesartan, and valsartan APIs, the limit of quantification (LOQ) for GTI-azide-1 was 0.033 ppm, compared to 0.025 ppm for its closest in-class analog GTI-azide-2 [1]. Both LOQs fall below 1/10th of the ICH M7(R1) specification limit of 5.0 ppm, but the 32% higher LOQ for GTI-azide-1 reflects its distinct physical-chemical behavior (slightly lower ionization efficiency under heated electrospray conditions) that necessitates compound-specific calibration [1][2].

Genotoxic impurity quantification LC-MS/MS method validation Sartan API quality control

LC-MS/MS Dynamic Range Differentiation: AZBC vs. AZBT vs. AZTT in Sartan Drug Products

In a single-shot LC-MS/MS method simultaneously determining three azido impurities in sartan APIs and commercial products, AZBC (target compound) exhibited a linear dynamic range of 1.00–20.00 ng/mg, in contrast to 0.10–15.00 ng/mg for both AZBT and AZTT [1]. The 10-fold higher lower limit of quantification and 33% wider upper range for AZBC demonstrate its distinct behavior under positive electrospray ionization, requiring compound-specific calibration that generic azido impurity standards cannot provide [1].

Multi-analyte impurity profiling Analytical method linearity Pharmaceutical quality control

Regulatory Threshold Compliance: ICH M7(R1) Specification Limit vs. Achievable LOQ for GTI-azide-1

ICH M7(R1) sets a specification limit of 5.0 ppm for genotoxic impurities such as GTI-azide-1 [1]. The validated UHPLC-MS/MS method achieves an LOQ of 0.033 ppm, providing a 150-fold margin below the specification limit (LOQ represents < 1/150th of the limit) [2]. This margin surpasses the ICH-mandated requirement that the LOQ be ≤ 1/10th of the specification limit by approximately 15-fold, demonstrating that procurement of authentic 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile reference material enables analytical methods with ample sensitivity headroom for robust routine use [1][2].

Genotoxic impurity specification Regulatory analytical method sensitivity Sartan pharmaceutical quality

Casein Kinase 2 (CK2) Inhibition Profile: A Secondary Differentiation Property Relevant to Off-Target Pharmacology Studies

Beyond its primary role as a genotoxic impurity, 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile exhibits measurable inhibition of casein kinase 2 (CK2), with IC50 values of 5.9 µM (CK2α wild-type), 30.0 µM (Ile174Ala mutant), and 7.1 µM (His160Ala mutant) at 50 µM ATP concentration . In contrast, GTI-azide-2 (the tetrazole analog) and most other azido sartan impurities lack documented kinase activity, indicating that the biphenyl carbonitrile scaffold uniquely engages the CK2 ATP-binding pocket . This differential activity becomes relevant when evaluating the biological impact of trace impurities on cellular signaling assays during drug product characterization.

CK2 inhibitor Kinase selectivity profiling Impurity pharmacological activity

Proven Application Scenarios for 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 133690-91-2) Based on Quantitative Evidence


Primary Reference Standard for ICH M7(R1)-Compliant Genotoxic Impurity Quantification in Sartan APIs

Utilize 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile as the certified reference standard in fully validated UHPLC-MS/MS methods for quantifying GTI-azide-1 in irbesartan, losartan, valsartan, candesartan, and olmesartan APIs. The achieved LOQ of 0.033 ppm [1] ensures compliance with the ICH M7(R1) 5.0 ppm specification limit with a >150-fold safety margin, directly enabling regulatory approval submissions and routine batch release testing across multiple sartan drug substances.

Multi-Analyte Impurity Profiling in Sartan Finished Drug Products

Deploy the compound in validated LC-MS/MS methods (HALO C8 column, positive MRM mode) achieving a linear dynamic range of 1.00–20.00 ng/mg for AZBC [1], enabling simultaneous quantification alongside AZBT and AZTT. This application scenario is directly supported by the demonstrated selectivity, precision (%RSD < 15%), and recovery (85%–115%) meeting ICH Q2(R1) validation criteria for pharmaceutical impurity profiling.

Method Development and Validation Support for ANDA Regulatory Submissions

Procure pharmaceutical-grade certified reference material with full characterization data (NMR, MS, HPLC purity ≥ 98%) [1] for systematic method development, validation (specificity, linearity, accuracy, precision, robustness), and quality control applications required for Abbreviated New Drug Applications (ANDA) referencing irbesartan, losartan, or valsartan [2].

Targeted Pharmacological Profiling of CK2-Dependent Cellular Pathways

Apply 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile as a selective CK2 inhibitor tool compound (IC50 = 5.9 µM for CK2α wild-type, with 5-fold selectivity over the Ile174Ala mutant at 50 µM ATP) [1] in biochemical and cell-based assays designed to dissect CK2 kinase signaling or evaluate potential biological liabilities of trace sartan impurities, leveraging its unique pharmacological activity absent from GTI-azide-2 and related azido impurities.

Quote Request

Request a Quote for 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.